3-Fluoro-5-methoxy-4-nitrobenzoic acid
Overview
Description
3-Fluoro-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methoxy-4-nitrobenzoic acid can be synthesized through several methods, including:
Friedel-Crafts Acylation Reaction: This method involves the acylation of a fluorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Buchwald-Hartwig Amination Reaction: This method involves the amination of an aromatic halide using a palladium catalyst and a suitable amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes under optimized conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed:
Scientific Research Applications
3-Fluoro-5-methoxy-4-nitrobenzoic acid is widely used in scientific research due to its versatile chemical properties . Some key applications include:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxy-4-nitrobenzoic acid involves its interaction with various molecular targets and pathways . The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . The presence of the fluorine, methoxy, and nitro groups allows for diverse interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxy-5-nitrobenzoic acid
- 2-Fluoro-5-methoxy-4-nitrobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
Comparison: 3-Fluoro-5-methoxy-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of the methoxy group at the 5-position, in particular, differentiates it from other similar compounds and influences its interaction with various molecular targets .
Properties
IUPAC Name |
3-fluoro-5-methoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-6-3-4(8(11)12)2-5(9)7(6)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQRXFVLYSGNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283249 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-93-2 | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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